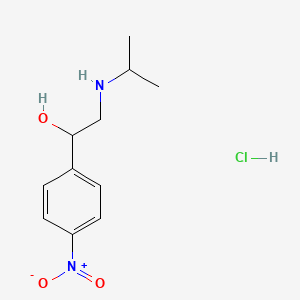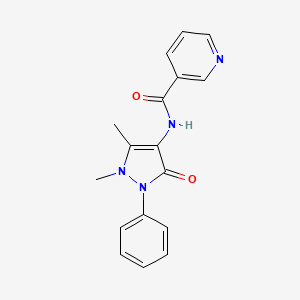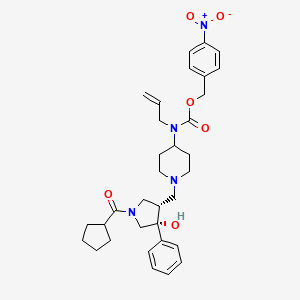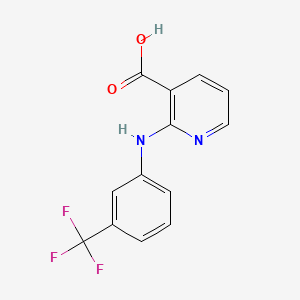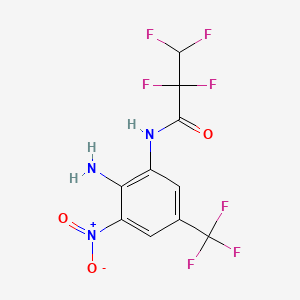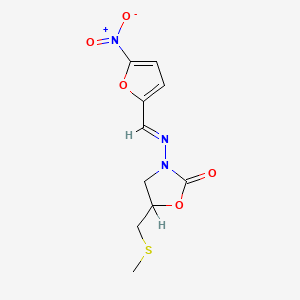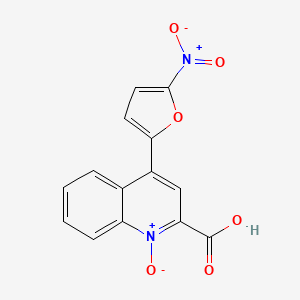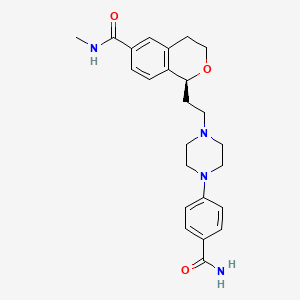
PNU-142633
Vue d'ensemble
Description
PNU-142633 est un candidat médicament expérimental principalement étudié pour le traitement de la migraine. Il agit en tant qu'antagoniste sélectif à haute affinité du récepteur de la 5-hydroxytryptamine 1D. Ce composé s'est montré prometteur en raison de sa plus grande affinité pour le récepteur de la 5-hydroxytryptamine 1D par rapport au récepteur de la 5-hydroxytryptamine 1B, qui est une cible courante des médicaments anti-migraineux typiques tels que les triptans .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the structure-activity relationships of 5-hydroxytryptamine receptor antagonists.
Biology: The compound is used to investigate the role of 5-hydroxytryptamine 1D receptors in biological systems.
Medicine: PNU-142633 has been explored as a potential treatment for migraine due to its selective antagonism of the 5-hydroxytryptamine 1D receptor.
Mécanisme D'action
Target of Action
PNU-142633 is a high affinity, selective and orally active agonist for the 5-HT1D receptor . The 5-HT1D receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and is primarily found in the human brain, particularly in the frontal cortex, basal ganglia, and hippocampus .
Mode of Action
This compound exerts its effect by selectively binding to the 5-HT1D receptors with a Ki of 6 nM . This binding inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation .
Biochemical Pathways
The 5-HT1D receptor is part of the serotonin receptor family, which plays a crucial role in the serotonin system. This system is involved in numerous biochemical pathways in the brain, affecting mood, anxiety, sleep, and other functions . By selectively binding to the 5-HT1D receptor, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
This compound is well tolerated after oral administration . After the 1.0 mg and 3.0 mg doses, plasma concentrations of this compound were either below or only slightly above the lower limit of quantitation (2 ng/ml). At higher doses (30-100 mg), the terminal half-life was relatively constant at approximately 11 hours . Neither Cmax nor AUC (0-infinity) increased proportionally with the administered dose . The mean percentage of the dose excreted in the urine as intact this compound increased from 14.3% after the 1 mg dose to 49.3% after the 100 mg dose .
Result of Action
The binding of this compound to the 5-HT1D receptor inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation . These effects could potentially be beneficial in the treatment of conditions such as migraines .
Analyse Biochimique
Biochemical Properties
PNU-142633 plays a significant role in biochemical reactions by selectively binding to the 5-HT1D receptor with high affinity. This interaction inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation in vivo . The compound’s selectivity for the 5-HT1D receptor over the 5-HT1B receptor is notable, with Ki values of 6 nM and >18000 nM, respectively . This selectivity is crucial as it differentiates this compound from other migraine treatments that target both receptors.
Cellular Effects
This compound influences various cellular processes, particularly in the context of migraine treatment. It has been shown to reduce the increase in blood flow in the cat nucleus trigeminal caudalis elicited by electrical stimulation of the trigeminal ganglion . This effect is comparable to that of sumatriptan, a well-known migraine medication. Additionally, this compound does not significantly alter vascular resistance in carotid, meningeal, and coronary arteries, which is a beneficial property for avoiding cardiovascular side effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT1D receptor, leading to the inhibition of plasma protein extravasation and reduction of blood flow in specific brain regions associated with migraine . The compound’s intrinsic activity at the human 5-HT1D receptor is approximately 70% that of serotonin (5-HT), making it a potent agonist . This binding interaction is critical for its therapeutic effects in migraine management.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and a relatively constant terminal half-life of approximately 11 hours at higher doses (30-100 mg) . The compound is well-tolerated after oral administration, with no significant dose-related effects on vital sign parameters or ECG changes . These findings support its potential for long-term use in migraine treatment.
Dosage Effects in Animal Models
Studies in animal models have shown that this compound’s effects vary with dosage. For instance, in rats, the administration of this compound at a dose of 1 μg/μl did not significantly affect recognition index in the novel object recognition test
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with the 5-HT1D receptor. The compound’s metabolism and excretion have been studied, revealing that a significant percentage of the dose is excreted in the urine as intact this compound . This information is essential for understanding its pharmacokinetics and potential impact on metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner consistent with its role as a 5-HT1D receptor agonist. The compound’s high affinity for the receptor ensures its effective localization and accumulation at target sites, facilitating its therapeutic action .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to the 5-HT1D receptor, which is predominantly found in the central nervous system. This localization is crucial for its function in modulating neurotransmitter release and reducing migraine symptoms .
Méthodes De Préparation
La synthèse du PNU-142633 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle isochroman : La synthèse commence par la formation de la structure cyclique isochroman.
Introduction de la partie pipérazine : Le cycle pipérazine est introduit par une réaction de substitution nucléophile.
Carbamoylation : L'étape finale implique la carbamoylation du cycle pipérazine pour former le produit souhaité, le this compound.
Les conditions réactionnelles de ces étapes impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et la pureté du produit final .
Analyse Des Réactions Chimiques
PNU-142633 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent être utilisées pour introduire différents substituants sur le cycle aromatique ou la partie pipérazine.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles et électrophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour étudier les relations structure-activité des antagonistes des récepteurs de la 5-hydroxytryptamine.
Biologie : Le composé est utilisé pour étudier le rôle des récepteurs de la 5-hydroxytryptamine 1D dans les systèmes biologiques.
Médecine : this compound a été étudié comme traitement potentiel de la migraine en raison de son antagonisme sélectif du récepteur de la 5-hydroxytryptamine 1D.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement et en antagonisant le récepteur de la 5-hydroxytryptamine 1D. Ce récepteur est impliqué dans la régulation de la libération de neurotransmetteurs et du tonus vasculaire. En bloquant le récepteur de la 5-hydroxytryptamine 1D, le this compound inhibe la libération de neurotransmetteurs qui contribuent à la douleur migraineuse et réduit la dilatation des vaisseaux sanguins dans le cerveau, ce qui est un facteur clé dans la physiopathologie de la migraine .
Comparaison Avec Des Composés Similaires
PNU-142633 est unique par sa haute sélectivité pour le récepteur de la 5-hydroxytryptamine 1D par rapport à d'autres composés similaires. Voici quelques composés similaires :
Sumatriptan : Un médicament anti-migraineux couramment utilisé qui cible les récepteurs de la 5-hydroxytryptamine 1B et de la 5-hydroxytryptamine 1D.
Zolmitriptan : Un autre médicament anti-migraineux ayant un mécanisme d'action similaire à celui du sumatriptan.
Rizatriptan : Un agoniste sélectif des récepteurs de la 5-hydroxytryptamine utilisé pour le traitement aigu de la migraine.
Comparé à ces composés, le this compound a une plus grande affinité pour le récepteur de la 5-hydroxytryptamine 1D, ce qui peut entraîner moins d'effets secondaires liés au récepteur de la 5-hydroxytryptamine 1B .
Propriétés
IUPAC Name |
(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVCCRNJOGKGA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431734 | |
| Record name | PNU-142633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187665-65-2 | |
| Record name | (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187665-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU-142633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-142633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-142633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
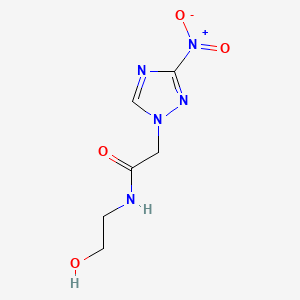
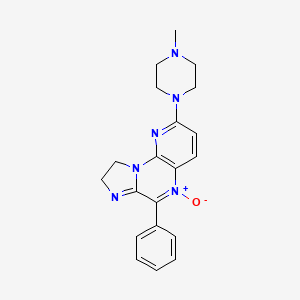
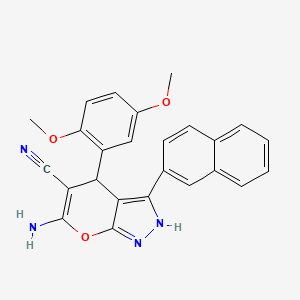

![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)
